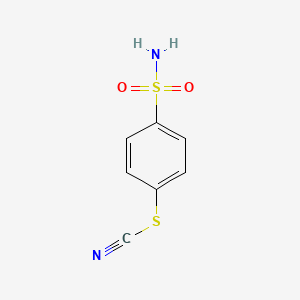
4-Thiocyanato-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiocyanato-benzenesulfonamide is an organic compound characterized by the presence of a thiocyanate group (-SCN) attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-benzenesulfonamide typically involves the reaction of benzenesulfonamide with thiocyanate reagents. One common method includes the use of silver thiocyanate (AgSCN) in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Thiocyanato-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like DCM or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation reactions can produce sulfonic acids or other oxidized species .
Scientific Research Applications
4-Thiocyanato-benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as enhanced reactivity or stability.
Mechanism of Action
The mechanism of action of 4-Thiocyanato-benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer research .
Comparison with Similar Compounds
- 4-Isothiocyanato-benzenesulfonamide
- 4-Chlorobenzenesulfonamide
- 4-Nitrobenzenesulfonamide
Comparison: 4-Thiocyanato-benzenesulfonamide is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activityThe presence of the thiocyanate group also differentiates it from other benzenesulfonamide derivatives, such as 4-Chlorobenzenesulfonamide and 4-Nitrobenzenesulfonamide, which have different substituents and thus different properties .
Properties
Molecular Formula |
C7H6N2O2S2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(4-sulfamoylphenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2O2S2/c8-5-12-6-1-3-7(4-2-6)13(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
JAOXYZVWRQDPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






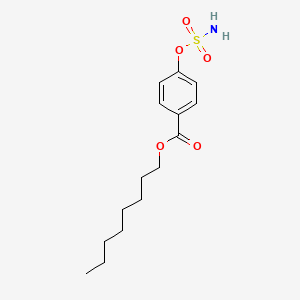

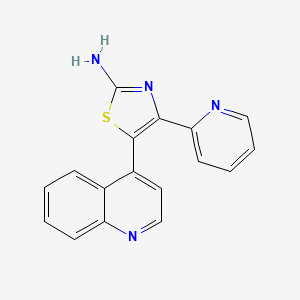
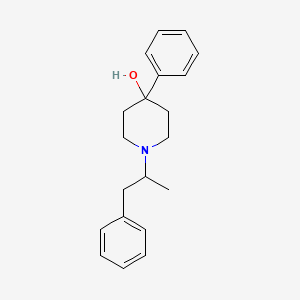

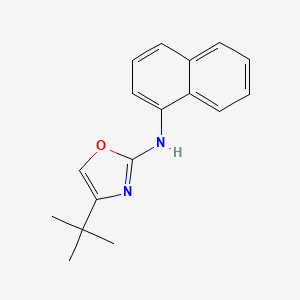


![4-Thiomorpholin-4-yl-benzo[g]chromen-2-one](/img/structure/B10844477.png)

